molecular formula C23H20N4O3 B607133 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1803242-21-8

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No. B607133
M. Wt: 400.43
InChI Key: GZJHBGSBVSNHCJ-UHFFFAOYSA-N
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Description

“2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine” is a complex organic compound. It contains an indole ring, a trimethoxyphenyl group, and an imidazo[4,5-c]pyridine moiety.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and imidazo[4,5-c]pyridine cores, followed by functionalization with the trimethoxyphenyl group.



Molecular Structure Analysis

The molecule contains several aromatic rings, which would contribute to its stability and possibly its reactivity. The presence of the methoxy groups on the phenyl ring could influence the electronic properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the electronic properties of the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the overall shape of the molecule.


Scientific Research Applications

Anticancer Properties

Compounds structurally related to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine have shown promising results as anticancer agents. For example, a series of new conjugates demonstrated considerable cytotoxicity against human cancer cell lines, including prostate, lung, cervical, and breast cancer. These compounds inhibit microtubule assembly formation, showing significant activity against human prostate cancer cell line DU-145 (Mullagiri et al., 2018). Additionally, structural optimization of indole derivatives acting at the colchicine binding site, based on a lead compound structurally similar to 2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, resulted in potent tubulin polymerization inhibitory activity and improved cytotoxic potency against human melanoma and prostate cancer cell lines (Hwang et al., 2015).

Antibacterial and Antifungal Activities

Some imidazo[1,2-a]pyridine derivatives, closely related to the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds showed efficacy against a range of bacterial and fungal species (Ladani et al., 2009).

Antioxidant Activity

Research indicates that compounds like 3-(organylselanyl)-1H-indoles and 3-(organylselanyl)imidazo[1,2-a]pyridines, similar to the target compound, demonstrate antioxidant activity. These compounds are useful in applications where reducing oxidative stress is crucial (Vieira et al., 2017).

Optoelectronic and Charge Transfer Properties

The optoelectronic and charge transfer properties of compounds containing phenylimidazo[1,5-a]pyridine, which is structurally related to the target compound, have been explored. These properties make them suitable for use in organic semiconductor devices (Irfan et al., 2019).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to identify potential targets, and computational studies to predict its behavior.


properties

IUPAC Name

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-28-18-11-13(12-19(29-2)22(18)30-3)20-21-17(8-10-25-20)26-23(27-21)15-5-4-6-16-14(15)7-9-24-16/h4-12,24H,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJHBGSBVSNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=C2N=C(N3)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-4-yl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

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